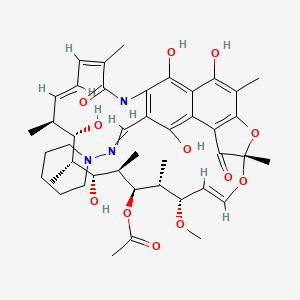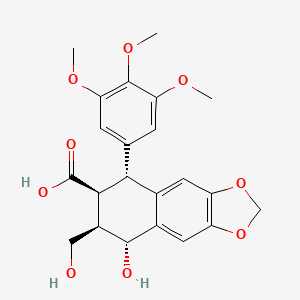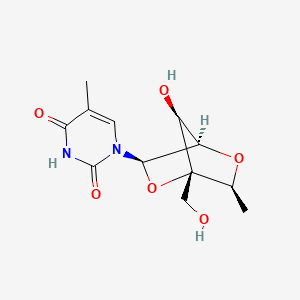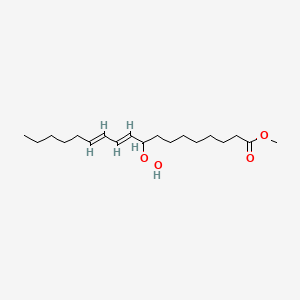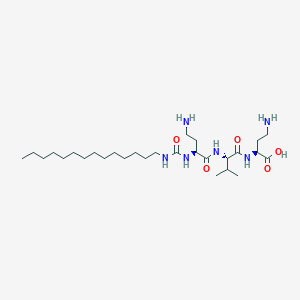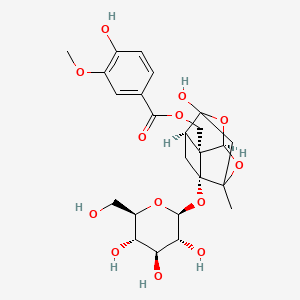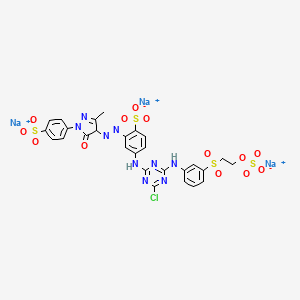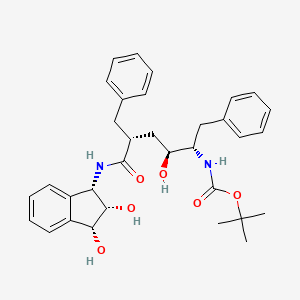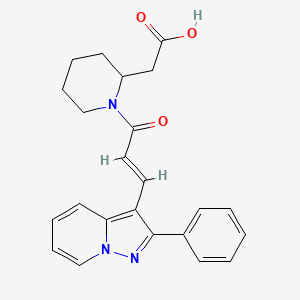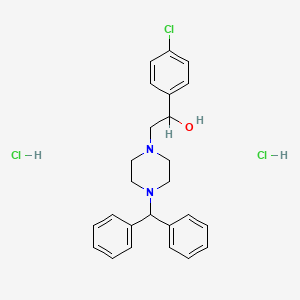
Isobutyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isobutyl group, an L-aspartyl moiety, and a 1-aminocyclopropanecarboxylate group. The combination of these functional groups imparts distinct chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Amino Group: The amino group can be introduced via amination reactions, such as reductive amination or nucleophilic substitution.
Aspartyl Group Attachment: The L-aspartyl group is typically introduced through peptide coupling reactions, using reagents like carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt).
Isobutyl Group Addition: The isobutyl group can be added through alkylation reactions, using alkyl halides and strong bases.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and isobutyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the amino group, using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Catalysts: Transition metals (e.g., palladium, platinum).
Major Products
Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction Products: Reduced derivatives with alcohol or amine groups.
Substitution Products: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
In chemistry, Isobutyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can serve as a probe for studying enzyme-substrate interactions, particularly those involving amino acids and peptides. Its structural similarity to natural substrates makes it a valuable tool for investigating enzymatic pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with specific molecular targets can be harnessed for therapeutic purposes, such as enzyme inhibition or receptor modulation.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of Isobutyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity. For example, the amino group can participate in hydrogen bonding, while the cyclopropane ring can engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(L-aspartyl)-1-aminocyclopropanecarboxylate: Lacks the isobutyl group, resulting in different reactivity and biological activity.
Isobutyl N-(L-glutamyl)-1-aminocyclopropanecarboxylate: Contains a glutamyl group instead of an aspartyl group, affecting its interaction with enzymes and receptors.
Isobutyl N-(L-aspartyl)-2-aminocyclopropanecarboxylate: Has a different position of the amino group on the cyclopropane ring, altering its chemical properties.
Uniqueness
Isobutyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity and interaction with a wide range of molecular targets, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
104544-11-8 |
|---|---|
Molecular Formula |
C12H20N2O5 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[1-(2-methylpropoxycarbonyl)cyclopropyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20N2O5/c1-7(2)6-19-11(18)12(3-4-12)14-10(17)8(13)5-9(15)16/h7-8H,3-6,13H2,1-2H3,(H,14,17)(H,15,16)/t8-/m0/s1 |
InChI Key |
GASHANJDNYBVJM-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)COC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)COC(=O)C1(CC1)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


